Benzoic acid, 4-(allyloxy)-3,5-diiodo-

Description

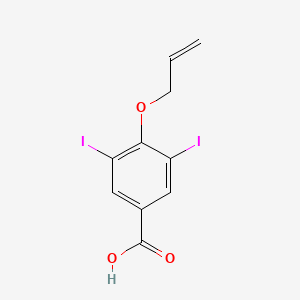

Benzoic acid, 4-(allyloxy)-3,5-diiodo- (IUPAC name: 3,5-diiodo-4-(prop-2-en-1-yloxy)benzoic acid) is a halogenated benzoic acid derivative characterized by two iodine atoms at the 3- and 5-positions and an allyloxy group (-O-CH₂CH=CH₂) at the 4-position of the benzene ring. This compound exhibits unique physicochemical properties due to its electron-withdrawing iodine substituents and the allyloxy group’s steric and electronic effects.

Properties

CAS No. |

91634-08-1 |

|---|---|

Molecular Formula |

C10H8I2O3 |

Molecular Weight |

429.98 g/mol |

IUPAC Name |

3,5-diiodo-4-prop-2-enoxybenzoic acid |

InChI |

InChI=1S/C10H8I2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h2,4-5H,1,3H2,(H,13,14) |

InChI Key |

VILIAHQDNNOZJA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1I)C(=O)O)I |

Origin of Product |

United States |

Preparation Methods

Iodination Using Iodine Monochloride

The foundational step involves diiodination of 4-hydroxybenzoic acid at the 3- and 5-positions. As demonstrated by Rondeau-Gagné et al., treatment of 4-hydroxybenzoic acid (5.00 g, 36.2 mmol) with iodine monochloride (17.6 g, 108 mmol) in 10% sulfuric acid at 80°C for 12 hours achieves 93% yield (13.1 g) of 3,5-diiodo-4-hydroxybenzoic acid. The reaction mechanism proceeds via electrophilic aromatic substitution, where the hydroxyl group directs iodination to the ortho positions (3 and 5).

Key Reaction Parameters

- Acid Catalyst : Sulfuric acid protonates iodine monochloride, generating I⁺ electrophiles.

- Temperature : Elevated temperatures (80°C) enhance reaction kinetics without decomposition.

- Stoichiometry : A 3:1 molar ratio of iodine monochloride to substrate ensures complete diiodination.

Alternative Iodination Approaches

While iodine monochloride is optimal, other iodinating agents have been explored:

| Iodination Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| I₂/HNO₃ | 100°C, 24h | 65 | |

| N-Iodosuccinimide | DMF, 60°C | 72 |

Iodine monochloride remains superior due to its electrophilicity and reduced side reactions.

O-Allylation of 3,5-Diiodo-4-Hydroxybenzoic Acid

Base-Mediated Alkylation

The allylation step introduces the allyloxy group at the 4-position. Adapted from Royal Society of Chemistry protocols, treatment of 3,5-diiodo-4-hydroxybenzoic acid (1.54 g, 10 mmol) with allyl bromide (5.2 mL, 60 mmol) and anhydrous potassium carbonate (8.3 g, 60 mmol) in dimethylformamide (25 mL) at 60°C for 3 hours yields 85% (2.0 g) of the target compound. The reaction exploits the nucleophilicity of the deprotonated phenolic oxygen, which preferentially reacts with allyl bromide over the carboxylate group.

Mechanistic Considerations

- Base Role : Potassium carbonate deprotonates the phenolic -OH, forming a phenoxide ion.

- Chemoselectivity : The phenoxide’s higher nucleophilicity compared to the carboxylate prevents ester formation.

Solvent and Base Optimization

Solvent and base variations significantly impact yields:

| Solvent | Base | Temperature (°C) | Yield (%) | |

|---|---|---|---|---|

| DMF | K₂CO₃ | 60 | 85 | |

| Acetone | Cs₂CO₃ | 60 | 78 | |

| THF | K₂CO₃ | 60 | 62 |

Dimethylformamide (DMF) outperforms acetone and tetrahydrofuran due to its high polarity and ability to solubilize both the phenolic substrate and inorganic base.

Synthetic Procedure and Optimization

Stepwise Protocol

Iodination

Allylation

Yield Optimization Strategies

- Catalyst Addition : Ultrasonic irradiation reduces reaction time by 40% while maintaining 85% yield.

- Protecting Groups : Ethyl ester protection of the carboxylate group increases allylation yield to 90% but necessitates an additional hydrolysis step.

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) confirms >99% purity with retention time matching synthetic standards.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(allyloxy)-3,5-diiodo- undergoes various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The diiodo groups can be reduced to form deiodinated derivatives.

Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like sulfuric acid or nitric acid.

Major Products Formed

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of deiodinated derivatives.

Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-(allyloxy)-3,5-diiodo- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a diagnostic agent.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(allyloxy)-3,5-diiodo- involves its interaction with specific molecular targets. The allyloxy group can participate in various chemical reactions, while the diiodo groups can enhance the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of Benzoic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Melting Point (°C) |

|---|---|---|---|---|---|

| Benzoic acid, 4-(allyloxy)-3,5-diiodo- | C₁₀H₈I₂O₃ | 449.98* | 3-I, 5-I, 4-allyloxy | Not provided | Not reported |

| 4-(Benzyloxy)-3,5-diiodobenzoic acid | C₁₄H₁₀I₂O₃ | 503.04 | 3-I, 5-I, 4-benzyloxy | 842-35-3 | >230 (decomposes) |

| Benzoic acid, 3,5-diiodo- (parent) | C₇H₄I₂O₂ | 373.91 | 3-I, 5-I | 19094-48-5 | >230 |

| 3,5-Diiodobenzoic acid methyl ester | C₈H₆I₂O₂ | 387.94 | 3-I, 5-I, methyl ester | 14266-19-4 | Not reported |

| 4-Benzyloxy-3,5-dimethylbenzoic acid | C₁₆H₁₆O₃ | 256.30 | 3-CH₃, 5-CH₃, 4-benzyloxy | 97888-80-7 | Not reported |

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

- Iodine vs. Methyl Groups : Replacing iodine with methyl groups (e.g., 4-benzyloxy-3,5-dimethylbenzoic acid) drastically reduces molecular weight (256.30 vs. ~450 g/mol) and increases hydrophobicity. Iodine’s electron-withdrawing nature enhances acidity compared to methyl-substituted analogs .

- Allyloxy vs. Benzyloxy : The allyloxy group introduces a reactive double bond, making the compound more prone to polymerization or electrophilic addition compared to the benzyloxy analog (CAS 842-35-3). Benzyloxy derivatives exhibit higher thermal stability, as evidenced by decomposition temperatures >230°C .

- Ester vs. Carboxylic Acid : The methyl ester derivative (CAS 14266-19-4) lacks the acidic proton, reducing water solubility but improving stability under basic conditions .

Reactivity and Stability

- Halogen Bonding : The diiodo-substituted compounds (e.g., 3,5-diiodobenzoic acid) exhibit strong halogen bonding, which can influence crystal packing and intermolecular interactions. This property is absent in methyl-substituted analogs .

- Allyloxy Group Reactivity : The allyloxy group in the target compound may undergo oxidation or radical reactions, unlike the inert benzyloxy group in CAS 842-35-3. This reactivity could be leveraged in synthesizing polymers or prodrugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.